Cas no 2150-42-7 (Methyl 2,3-dimethoxybenzoate)
Methyl 2,3-dimethoxybenzoate structure
Product Name:Methyl 2,3-dimethoxybenzoate
Numero CAS:2150-42-7
MF:C10H12O4
MW:196.199883460999
MDL:MFCD00027555
CID:277109
PubChem ID:24883388
Update Time:2025-06-12
Methyl 2,3-dimethoxybenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Methyl 2,3-dimethoxybenzoate
- Benzoic acid,2,3-dimethoxy-, methyl ester
- 2,3-dimethoxy-benzoic acid methyl ester
- 2.3-Dimethoxy-benzoesaeure-methylester
- Methyl o-veratrate
- o-Veratric acid,methyl ester
- Veratrol-carbonsaeure-(3)-methylester
- CHEMBL2252122
- L245EPX4QQ
- NSC146462
- NS00026882
- Q63409659
- Methyl 2,3-dimethoxybenzoate, 97%
- MFCD00027555
- E78229
- Benzoic acid, 2,3-dimethoxy-, methyl ester
- Methyl 2, 3-dimethoxybenzoate
- METHYL2,3-DIMETHOXYBENZOATE
- DTXSID20175840
- CS-0204651
- NSC-146462
- J-014111
- Methyl 2 pound not3-dimethoxybenzoate
- AKOS003313611
- Benzoic acid,3-dimethoxy-, methyl ester
- A815425
- NSC 146462
- SY002372
- Methyl 2,3-dimethoxy benzoate
- SCHEMBL311487
- dimethoxy benzenecarboxylic acid methyl ester
- 2,3-Dimethoxybenzoic acid methyl ester
- 2150-42-7
- EINECS 218-425-7
- FT-0634071
- o-Veratric acid, methyl ester
- TS-00309
- DB-045599
- STK441379
-
- MDL: MFCD00027555
- Inchi: 1S/C10H12O4/c1-12-8-6-4-5-7(9(8)13-2)10(11)14-3/h4-6H,1-3H3
- Chiave InChI: MGLIMPUPAKQITQ-UHFFFAOYSA-N
- Sorrisi: O(C)C1C(=CC=CC=1C(=O)OC)OC
Proprietà calcolate
- Massa esatta: 196.07400
- Massa monoisotopica: 196.074
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 14
- Conta legami ruotabili: 4
- Complessità: 193
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
- Superficie polare topologica: 44.8A^2
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.119
- Punto di fusione: 48-52 °C (lit.)
- Punto di ebollizione: 180-185 °C/50 mmHg(lit.)
- Punto di infiammabilità: Gradi Fahrenheit:>230°F
Gradi Celsius:>110°C - Indice di rifrazione: 1.497
- PSA: 44.76000
- LogP: 1.49040
- Solubilità: Non determinato
Methyl 2,3-dimethoxybenzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OF622-1g |
Methyl 2,3-dimethoxybenzoate |
2150-42-7 | 95% | 1g |
¥96.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OF622-5g |
Methyl 2,3-dimethoxybenzoate |
2150-42-7 | 95% | 5g |
¥250.0 | 2022-02-28 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | L-OF622-250mg |
Methyl 2,3-dimethoxybenzoate |
2150-42-7 | 95% | 250mg |
¥60.0 | 2022-02-28 | |
| Fluorochem | 021798-10g |
Methyl 2,3-dimethoxy benzoate |
2150-42-7 | 98% | 10g |
£11.00 | 2022-03-01 | |
| Fluorochem | 021798-25g |
Methyl 2,3-dimethoxy benzoate |
2150-42-7 | 98% | 25g |
£23.00 | 2022-03-01 | |
| Fluorochem | 021798-100g |
Methyl 2,3-dimethoxy benzoate |
2150-42-7 | 98% | 100g |
£71.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168600-1g |
Methyl 2,3-dimethoxybenzoate |
2150-42-7 | 95% | 1g |
¥71.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168600-250mg |
Methyl 2,3-dimethoxybenzoate |
2150-42-7 | 95% | 250mg |
¥29.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168600-10g |
Methyl 2,3-dimethoxybenzoate |
2150-42-7 | 95% | 10g |
¥314.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M168600-5g |
Methyl 2,3-dimethoxybenzoate |
2150-42-7 | 95% | 5g |
¥226.90 | 2023-09-01 |
Methyl 2,3-dimethoxybenzoate Letteratura correlata
-
1. A one-step synthesis of the phthalidylisoquinoline alkaloids, cordrastine and hydrastineTetsuji Kametani,Toshio Honda,Hitoshi Inoue,Keiichiro Fukumoto J. Chem. Soc. Perkin Trans. 1 1976 1221
-
Kishor Padala,Sandeep Pimparkar,Padmaja Madasamy,Masilamani Jeganmohan Chem. Commun. 2012 48 7140
-
3. A glycosidic constituent of Vinca minor and its identification as 3-β-D-glucosyloxy-2-hydroxybenzoic acidF. E. King,J. H. Gilks,M. W. Partridge J. Chem. Soc. 1955 4206
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C. J. W. Brooks,G. Eglinton,J. F. Morman J. Chem. Soc. 1961 106
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